molecular formula C17H20N4O B2604792 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2097899-33-5

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2604792
CAS No.: 2097899-33-5
M. Wt: 296.374
InChI Key: BRCYACSRGFGBGS-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a pyrazole ring, and a cyclohexene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-2,4,7-8,11-14H,3,5-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYACSRGFGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of 284.36 g/mol. The structure features a cyclohexene ring, a pyrazole moiety, and a pyridine derivative, which are known to contribute to its biological properties.

Research indicates that compounds containing a pyrazole ring often exhibit anti-inflammatory and anticancer properties. The proposed mechanisms include:

  • Inhibition of Kinases : Many pyrazole derivatives target specific kinases involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to reduce inflammatory markers in various models.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings:

Cell Line IC50 (µM) Effect
MCF712.50Significant cytotoxicity
NCI-H46042.30Moderate cytotoxicity
SF-2683.79High cytotoxicity

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting selective targeting capabilities.

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Case Studies

Recent advancements in drug design have highlighted the efficacy of pyrazole derivatives, including this compound:

  • Study on MCF7 Cells : A study reported that treatment with the compound resulted in significant apoptosis in MCF7 breast cancer cells, indicating its potential as a therapeutic agent for breast cancer management .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in edema and pain, supporting its role as an anti-inflammatory agent .

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